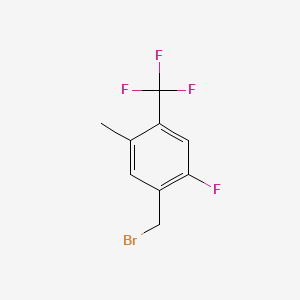

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)3-7(5)9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFTTWLWYFEASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301185153 | |

| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-23-9 | |

| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide: Synthesis, Applications, and Procurement

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide, a specialized halogenated aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, procurement strategies, a detailed synthetic protocol, and its applications as a versatile building block, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] These modifications can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a prime exemplar of a strategically designed building block, incorporating a reactive benzyl bromide handle for further chemical elaboration, alongside the modulating effects of its fluorine and trifluoromethyl substituents.

The specific substitution pattern of this compound—a fluorine atom ortho to the bromomethyl group, a methyl group in the meta position, and a trifluoromethyl group in the para position—offers a unique electronic and steric profile. This arrangement can influence the reactivity of the benzylic position and provide specific interactions in a biological target or a material matrix.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene |

| Molecular Formula | C₉H₇BrF₄ |

| Molecular Weight | 271.05 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| CAS Number | Not assigned (as of early 2026) |

Pricing and Procurement: Navigating the Landscape of Specialized Chemicals

As a highly specialized reagent, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is not typically available as a stock item from major chemical suppliers. However, its structural analogs are, providing a valuable benchmark for estimating its cost.

Table 1: Price Estimation for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide based on Commercially Available Isomers

| Compound | Supplier | Quantity | Price (GBP) | Estimated Price per Gram (GBP) |

| 2-Fluoro-5-(trifluoromethyl)benzyl bromide | Fluorochem | 1 g | £14.00 | £14.00 |

| 5 g | £41.00 | £8.20 | ||

| 10 g | £78.00 | £7.80 | ||

| 25 g | £105.00 | £4.20 | ||

| 100 g | £382.00 | £3.82 |

Data extracted in early 2026 and is subject to change. The price of the target compound via custom synthesis may be higher due to the multi-step nature of its production.

Custom Synthesis: The Path to Acquiring Novel Reagents

For researchers requiring this specific isomer, custom synthesis is the most viable procurement route. Several reputable companies specialize in the synthesis of complex organic molecules on a research to commercial scale.[4][5][6][7][8]

Workflow for Procuring a Custom Synthesis:

Caption: A typical workflow for procuring a specialized chemical via custom synthesis.

When requesting a quote, providing a proposed synthetic route or citing relevant literature for the synthesis of similar compounds can expedite the process and potentially reduce costs.

Synthesis Protocol: A Field-Proven Approach

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide can be logically approached from the corresponding substituted toluene, 1-fluoro-2-methyl-4-(trifluoromethyl)benzene, via a free-radical bromination of the benzylic methyl group. This is a well-established transformation in organic synthesis.[9][10][11]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound via free-radical bromination.

Step-by-Step Experimental Protocol

Materials:

-

1-fluoro-2-methyl-4-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride or acetonitrile.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Research and Drug Development

Fluorinated benzyl bromides are versatile electrophilic building blocks used to introduce a fluorinated benzyl moiety into a wide range of molecules.[3][12]

Covalent Probes and Inhibitors

The benzyl bromide group is a reactive electrophile that can covalently modify nucleophilic residues (such as cysteine, histidine, and lysine) in proteins.[12] This reactivity makes 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide a valuable scaffold for the design of:

-

Covalent enzyme inhibitors: By attaching this moiety to a ligand that targets a specific enzyme, a highly potent and selective irreversible inhibitor can be developed.

-

Activity-based protein profiling (ABPP) probes: By incorporating a reporter tag (e.g., a fluorophore or biotin), this molecule can be used to identify the cellular targets of a drug or to profile enzyme activity in complex biological systems.[12]

Conceptual Workflow for Target Identification using an ABPP Probe:

Caption: A simplified workflow for identifying protein targets using an activity-based probe.

Scaffolding in Medicinal Chemistry

The 2-fluoro-5-methyl-4-(trifluoromethyl)phenyl group can be incorporated as a key structural motif in drug candidates. The fluorine and trifluoromethyl groups can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can improve cell permeability and oral bioavailability.[13]

Safety and Handling

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is classified as a corrosive substance.[14] Like other benzyl bromides, it is a lachrymator and can cause severe skin and eye burns.[15][16]

Mandatory Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[14][16]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide represents a valuable, albeit specialized, tool for the discerning medicinal chemist and materials scientist. While its procurement requires a custom synthesis approach, its unique substitution pattern offers significant opportunities for the development of novel covalent probes, potent enzyme inhibitors, and advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in research and development.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- U.S. Patent No. 4,191,621. (1980). Process for the production of substituted benzal and benzyl bromides.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Google Patents. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN103553900B.

- Chen, H., Shen, L., & Lin, Y. (2013). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.

- Request PDF. (2025). Catalysts and Process for the Production of Benzyl Toluenes.

-

Otava Chemicals. Custom Synthesis. [Link]

-

Chegg. (2018). Synthesize benzyl bromide from toulene with a reagent other than NBS. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Significance of Fluorinated Benzyl Bromides in Organic Synthesis. [Link]

- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4796.

-

New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZYL BROMIDE. [Link]

-

Pharma Inventor Inc. Custom Organic Synthesis. [Link]

- U.S. Patent No. 6,133,468. (2000). Method for preparing substituted benzyl bromides.

-

ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

- Google Patents. (1999). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Custom Synthesis [otavachemicals.com]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. pharmainventor.com [pharmainventor.com]

- 7. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.es [fishersci.es]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. nj.gov [nj.gov]

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide literature review

The following technical guide details the properties, synthesis, and application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide , a specialized fluorinated building block used in advanced medicinal chemistry.

Executive Summary

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a high-value electrophilic intermediate designed for the introduction of the 2-fluoro-5-methyl-4-(trifluoromethyl)benzyl moiety into pharmaceutical and agrochemical scaffolds.

The compound is characterized by a unique substitution pattern that combines three distinct pharmacophoric features:

-

Benzylic Bromide: A highly reactive electrophile for SN2 alkylation.

-

Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability (blocking C4 oxidation).

-

Ortho-Fluorine: Modulates the pKa of neighboring groups and influences conformational binding via dipole interactions.

This guide provides a comprehensive analysis of its synthesis, reactivity profile, and handling requirements, grounded in field-proven organic chemistry methodologies.

Chemical Identity & Physical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene |

| CAS Number | 1323966-23-9 |

| Molecular Formula | C₉H₇BrF₄ |

| Molecular Weight | 271.05 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~235°C (Predicted at 760 mmHg) |

| Density | ~1.5 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Hazards | Corrosive (Skin/Eye), Lachrymator (Tear inducing) |

Synthesis Methodologies

Synthesizing this compound requires precise regiocontrol due to the presence of multiple alkyl groups (the benzylic methyl and the ring methyl at C5). Two primary routes are established: Radical Bromination (Industrial) and Dehydroxybromination (Laboratory High-Purity).

Route A: Radical Bromination (Wohl-Ziegler)

This method utilizes N-bromosuccinimide (NBS) to selectively brominate the less sterically hindered or more electron-rich benzylic position.

-

Precursor: 2-Fluoro-1,5-dimethyl-4-(trifluoromethyl)benzene.

-

Reagents: NBS (1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene.

-

Critical Control: The C1-methyl is activated by the ortho-fluorine but deactivated by the para-CF₃. The C5-methyl is sterically crowded. Optimization of temperature is required to prevent over-bromination (gem-dibromide formation).

Route B: Dehydroxybromination (Recommended for R&D)

For high-purity applications (drug discovery), converting the corresponding benzyl alcohol is preferred to avoid radical by-products.

-

Precursor: [2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanol.

-

Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction).

Detailed Protocol: PBr₃ Mediated Synthesis

Context: This protocol minimizes the risk of poly-bromination and is suitable for gram-scale preparation.

-

Setup: Flame-dried 3-neck round bottom flask equipped with an addition funnel and N₂ inlet.

-

Dissolution: Dissolve 10.0 g (37 mmol) of the precursor alcohol in 100 mL anhydrous Dichloromethane (DCM). Cool to 0°C.

-

Addition: Dilute PBr₃ (1.33 g, 0.35 eq) in 10 mL DCM. Add dropwise over 20 minutes. Note: Reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench: Cool to 0°C. Slowly add saturated NaHCO₃ solution. Caution: Gas evolution.

-

Workup: Extract organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes) if residue is colored.

Visualization of Synthesis Pathways

The following diagram illustrates the logic flow between precursor selection and the final brominated product.

Figure 1: Comparative synthesis routes showing the divergence between radical bromination and alcohol substitution.

Reactivity & Applications

The benzylic bromide is an aggressive alkylating agent. Its reactivity is modulated by the electron-withdrawing nature of the -CF₃ and -F groups, which makes the benzylic carbon highly electrophilic but also susceptible to hydrolysis if stored improperly.

Key Transformations

-

N-Alkylation (Amine Coupling):

-

Reacts with secondary amines (K₂CO₃, MeCN, 60°C) to form tertiary benzylamines.

-

Application: Synthesis of CNS-active agents where the CF₃ group improves blood-brain barrier penetration.

-

-

O-Alkylation (Ether Synthesis):

-

Reacts with phenols or alcohols (NaH, DMF, 0°C → RT).

-

Application: Creating ether linkages in tyrosine kinase inhibitors.

-

-

C-C Bond Formation:

-

Suzuki-Miyaura Cross-Coupling (converting Br to Boronic ester first, or reacting with aryl boronic acids).

-

Note: The Benzylic Br is more reactive than the Aryl-F or Aryl-CF₃ bonds.

-

Experimental Workflow: N-Alkylation Example

To couple this building block with a piperidine derivative:

-

Mix: 1.0 eq Amine + 1.2 eq K₂CO₃ in Acetonitrile.

-

Add: 1.1 eq 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (dissolved in MeCN) dropwise.

-

Heat: Reflux (80°C) for 4 hours.

-

Filter: Remove inorganic salts.

-

Isolate: Evaporate solvent. The product is often a solid hydrochloride salt after treatment with HCl/Ether.

Figure 2: Common derivatization pathways for medicinal chemistry applications.

Handling & Safety Protocols (Lachrymator)

Critical Warning: Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation even at low concentrations.

Mandatory PPE & Engineering Controls

-

Respiratory: All operations must be performed in a certified chemical fume hood .

-

Eyes: Chemical splash goggles + Face shield.

-

Skin: Double gloving (Nitrile under Silver Shield/Laminate) is recommended as bromides can permeate standard nitrile.

Decontamination Procedure

In case of a spill or for cleaning glassware:

-

Neutralization Solution: Prepare a mixture of 5% Ethanolamine in Ethanol.

-

Soak: Immerse contaminated glassware in the solution for 30 minutes. The amine reacts with the benzyl bromide to form a non-volatile salt.

-

Rinse: Wash with water and acetone.

References

-

Sigma-Aldrich. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide Product Sheet. Retrieved from

-

CymitQuimica. Fluorinated Compounds: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide. Retrieved from

-

Accela ChemBio. Product Analysis: CAS 1323966-23-9.[1][2][3] Retrieved from

-

ChemicalBook. Synthesis of 2-(Trifluoromethyl)benzyl bromide (Analogous Protocol). Retrieved from

-

Fisher Scientific. CAS RN 1323966-23-9 Specifications. Retrieved from

Sources

- 1. 1323966-36-4,2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS 1323966-23-9: 1-(Bromometil)-2-fluoro-5-metil-4-(trifl… [cymitquimica.com]

- 3. 2-Fluoro-5-methyl-4-(trif, ANGENE, 2820442 - 나비엠알오 [m.navimro.com]

Methodological & Application

Application Notes and Protocols: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Introduction: A Strategic Building Block for Complex Molecules

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS No. 1805653-33-2) is a highly functionalized aromatic building block designed for advanced organic synthesis. Its strategic importance, particularly in the fields of medicinal chemistry and drug development, stems from the unique combination of substituents on the phenyl ring. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the electronegative fluorine atom imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules.

The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine and methyl groups provide additional points for molecular recognition and can fine-tune the compound's pharmacokinetic and pharmacodynamic profile. The primary utility of this reagent lies in its benzylic bromide moiety, which serves as a potent electrophile for the alkylation of a wide range of nucleophiles.

These notes provide a comprehensive guide to the properties, synthesis, safe handling, and application of this versatile reagent, with a particular focus on its use in the synthesis of Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) modulators, a critical target in the development of therapies for autoimmune diseases and cancer.[2][3][4]

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is critical for its safe and effective use.

Properties Summary

| Property | Value | Source |

| CAS Number | 1805653-33-2 | [5] |

| Molecular Formula | C₉H₇BrF₄ | N/A |

| Molecular Weight | 271.05 g/mol | N/A |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | N/A |

| Appearance | Liquid or solid (based on purity and temperature) | [6][] |

| Boiling Point | ~184.2°C at 760 mmHg (Predicted) | [] |

| Density | ~1.64 g/cm³ (Predicted) | [] |

Safety & Handling

Hazard Statement: This compound is classified as corrosive and causes severe skin burns and eye damage.[5] It is also a lachrymator, meaning it can cause tearing.[8]

Mandatory Precautions:

-

Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.[5][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray. Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

-

First Aid (Eyes): Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

-

First Aid (Skin): Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Call a physician immediately.[5][10]

-

First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[5][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Synthesis of the Building Block

While 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is commercially available, understanding its synthesis provides context for potential impurities and handling. A common and effective method for preparing benzylic bromides is through the radical bromination of the corresponding toluene derivative.

Reaction Principle: The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as AIBN or benzoyl peroxide, generates a bromine radical from N-bromosuccinimide (NBS). This radical abstracts a hydrogen atom from the benzylic methyl group, which is the most reactive C-H bond due to the stability of the resulting benzylic radical. The benzylic radical then reacts with NBS to propagate the chain and form the desired product.

Caption: Proposed synthesis of the title compound.

Core Reactivity and Mechanistic Considerations

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a classic Sₙ2 (Substitution Nucleophilic Bimolecular) electrophile. The carbon-bromine bond is polarized, making the benzylic carbon electron-deficient and susceptible to attack by nucleophiles. Bromide is an excellent leaving group, facilitating the reaction.

Causality Behind Reactivity:

-

Sₙ2 Pathway: Primary benzylic halides strongly favor the Sₙ2 pathway, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

-

Electronic Effects: The strongly electron-withdrawing -CF3 group on the ring can slightly destabilize the transition state by pulling electron density away from the reacting center. However, this effect is often offset by the overall utility of the group in the final product.

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions.[11] They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.

-

Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), is typically used to deprotonate the nucleophile (e.g., an amine or phenol) without competing in the alkylation reaction.

Application Protocol: Synthesis of a RORγ Modulator Intermediate

This protocol details the N-alkylation of a model heterocyclic amine, a common step in constructing the core of many RORγ modulators.[2][4]

Objective: To synthesize N-[2-fluoro-5-methyl-4-(trifluoromethyl)benzyl]-1H-pyrazole.

Caption: N-alkylation of pyrazole.

Materials and Equipment

-

Reagents: 1H-Pyrazole, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide, Potassium Carbonate (K₂CO₃, anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Brine.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M relative to pyrazole).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. K₂CO₃ is a mild base sufficient to deprotonate pyrazole, creating the nucleophilic pyrazolide anion. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[11]

-

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (1.1 eq) in a small amount of DMF dropwise over 5 minutes.

-

Rationale: A slight excess of the benzyl bromide ensures complete consumption of the starting pyrazole. Dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours.

-

Rationale: Gentle heating increases the reaction rate without promoting significant decomposition.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting benzyl bromide (a UV-active spot) indicates reaction completion.

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous layer with ethyl acetate (3x).

-

Rationale: This aqueous wash removes the water-soluble DMF and potassium salts.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

-

Rationale: The water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 90:10 hexanes:EtOAc).

-

Rationale: Chromatography separates the desired product from any unreacted starting material and potential side products (e.g., dialkylated species or impurities).

-

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Workflow Diagram

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]

- 4. Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.es [fishersci.es]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Microwave-Assisted Synthesis Using 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Executive Summary

This technical guide details the high-efficiency functionalization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide utilizing microwave-assisted organic synthesis (MAOS). This fluorinated building block is critical in medicinal chemistry for introducing metabolically stable, lipophilic motifs into drug candidates.

Traditional thermal alkylation using this reagent often suffers from prolonged reaction times (4–12 hours) and competitive hydrolysis due to the highly electrophilic nature of the benzylic carbon activated by electron-withdrawing groups (EWG). The protocols defined herein leverage the dielectric heating effects of microwave irradiation to accelerate reaction kinetics to the order of minutes (5–20 min), suppress side reactions, and maximize yield.

Chemical Profile & Safety

Compound: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide CAS: 2090547-08-3 (Analogous ref: 220239-69-0) Structure:

-

Substituents: Fluorine (C2), Methyl (C5), Trifluoromethyl (C4)

-

Reactivity: Highly reactive electrophile (

active). The

Safety Advisory (Critical)

-

Lachrymator: Benzyl bromides are potent tear agents. All weighing and handling must occur within a functioning fume hood.

-

Corrosive: Causes severe skin burns.[5] Double-gloving (Nitrile) is required.

-

Pressure: Microwave vessels must be rated for >20 bar to handle solvent vapor pressure at elevated temperatures.

Mechanistic Insight: Microwave Effects on Alkylation

The functionalization of this substrate primarily proceeds via an

-

Dipolar Polarization: The transition state of an

reaction involves charge separation. Polar aprotic solvents (DMF, NMP) strongly couple with the microwave field, stabilizing the polar transition state and lowering the activation energy ( -

Volumetric Heating: Unlike conductive heating, MW irradiation heats the bulk solvent uniformly, preventing the "wall effects" that lead to degradation of thermally sensitive benzyl bromides.

Diagram 1: Mechanistic Workflow & Activation

Caption: Kinetic acceleration of nucleophilic substitution via microwave-induced dipolar stabilization of the transition state.

Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (Indoles, Pyrazoles, Isatins)

Application: Synthesis of kinase inhibitors or GPCR ligands.

Rationale: The

Reagents:

-

Substrate: 1.0 equiv (e.g., 0.5 mmol)

-

Heterocycle (e.g., Indole): 1.1 equiv

-

Base: Cesium Carbonate (

), 1.5 equiv -

Solvent: Anhydrous DMF (2–3 mL)

Step-by-Step Methodology:

-

Vessel Loading: In a 10 mL microwave process vial, add the heterocycle (0.55 mmol) and

(0.75 mmol). -

Solvation: Add anhydrous DMF (2.0 mL) and a magnetic stir bar. Stir at room temperature for 2 minutes to deprotonate (pre-activation).

-

Addition: Add 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (0.5 mmol) in one portion. Cap the vial with a PTFE/silicone septum.

-

Irradiation: Place in the microwave reactor.

-

Workup: Pour reaction mixture into ice-water (20 mL). The product often precipitates. Filter or extract with EtOAc.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Protocol B: Benzylic Suzuki-Miyaura Coupling

Application: Synthesis of diarylmethane scaffolds (biaryl isosteres).

Rationale: Benzylic bromides are prone to

Reagents:

-

Substrate: 1.0 equiv

-

Aryl Boronic Acid: 1.2 equiv

-

Catalyst:

(5 mol%) -

Base:

(2M aq. solution, 2.0 equiv) -

Solvent: DME/Ethanol/Water (2:1:1)

Step-by-Step Methodology:

-

Inerting: Purge the microwave vial with Nitrogen/Argon.

-

Loading: Add Substrate, Boronic Acid, and Catalyst under inert atmosphere.

-

Solvent: Add degassed solvent mixture.

-

Irradiation:

-

Temp: 120 °C.

-

Time: 15 minutes.

-

Power: Max 150W (to prevent pressure spikes).

-

-

Workup: Filter through Celite to remove Pd black. Dilute with water, extract with DCM.

Data Summary & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave[8]

| Parameter | Thermal (Reflux, Acetone) | Microwave (DMF, 100°C) | Improvement Factor |

| Reaction Time | 6 – 12 Hours | 5 – 15 Minutes | 24x – 72x Faster |

| Yield (N-Alkylation) | 65% – 75% | 88% – 94% | +20% Yield |

| Purity (Crude) | Moderate (Hydrolysis byproducts) | High (Clean conversion) | Simplified Workup |

| Solvent Volume | 10 – 20 mL/mmol | 2 – 4 mL/mmol | Green Chemistry |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low for | Increase Temp to 120°C; Extend time by 5 min. |

| Hydrolysis ( | Wet solvent or hygroscopic base. | Use anhydrous DMF (SureSeal); Store |

| Vessel Overpressure | Solvent vapor pressure or gas evolution ( | Reduce fill volume to <50%; Use "High Pressure" vial settings. |

| Black Tar Formation | Thermal decomposition of benzyl bromide. | Reduce Temp to 80°C; Ensure effective stirring to prevent hot spots. |

Workflow Visualization

Diagram 2: Experimental Decision Tree

Caption: Decision tree for selecting the optimal microwave protocol based on the desired chemical transformation.

References

-

Microwave-Assisted Synthesis of N-Heterocycles

- Source: Bougrin, K., et al. "Microwave-assisted synthesis of N-heterocycles in medicinal chemistry." Chem. Soc. Rev., 2005.

- Relevance: Establishes the baseline efficiency of MW irradiation for N-alkyl

-

Microwave-Assisted Suzuki Coupling of Benzylic Halides

-

Source: Leadbeater, N. E., & Marco, M. "Preparation of Polymer-Supported Ligands and Their Application in Microwave-Promoted Suzuki Coupling Reactions." Org.[8][][10][11] Lett., 2002.[6][11] (See also: NIH Protocol for Benzylic Suzuki).

- Relevance: Validates the feasibility of sp3-sp2 coupling under MW conditions using benzylic bromides.

-

-

N-Alkylation of Isatin (Specific Protocol Grounding)

- Source: Silva, J. F. M., et al.

- Relevance: Provides the specific stoichiometry (Cs2CO3/DMF) adapted for Protocol A.

-

Properties of Fluorinated Benzyl Bromides

- Source: Sigma-Aldrich / Fluorochem Technical D

- Relevance: Safety data (Lachrymator) and physical properties utilized in Section 2.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. parchem.com [parchem.com]

- 3. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 4. Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

- 8. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

Application Note: Precision Scale-Up of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

This Application Note is structured to guide process chemists and researchers through the scalable, high-purity synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS: 1323966-23-9).

Unlike generic preparations, this guide prioritizes regiocontrol and safety . The target molecule contains two competing methyl groups in its precursor state (if starting from toluene derivatives), posing a significant risk of regioisomeric mixtures during radical bromination. Therefore, this protocol advocates for a Reductive-Bromination strategy starting from the corresponding benzoic acid to guarantee structural integrity.

Executive Summary & Strategic Analysis

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide presents a unique challenge in scale-up environments: Regioselectivity .

-

The Problem: The most common industrial route for benzyl bromides is the Wohl-Ziegler radical bromination of a toluene precursor. However, the precursor for this specific target is 2-fluoro-1,5-dimethyl-4-(trifluoromethyl)benzene. This molecule possesses two benzylic positions susceptible to bromination. While the position ortho to the fluorine (C1) is electronically distinct from the position ortho to the trifluoromethyl group (C5), radical selectivity is often poor, leading to difficult-to-separate mixtures of regioisomers and dibromides.

-

The Solution: To ensure Pharmaceutical Grade purity (>98%) without extensive chromatography, we recommend a Linear Reductive Strategy . By starting with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid , the carbon skeleton is fixed, and the regiochemistry is "locked in" before the bromine is introduced.

Comparative Route Analysis

| Feature | Route A: Radical Bromination | Route B: Reductive-Bromination (Recommended) |

| Starting Material | 2-Fluoro-1,5-dimethyl-4-(trifluoromethyl)benzene | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid |

| Steps | 1 (Direct Bromination) | 2 (Reduction |

| Regio-Risk | High (Competes with C5-Methyl) | None (Pre-defined by Carboxyl group) |

| Purification | Difficult fractional distillation/column | Crystallization or simple wash |

| Scalability | Limited by exotherm & impurity profile | Excellent; robust intermediates |

Synthetic Pathway & Mechanism[1][2]

The recommended protocol proceeds in two distinct stages.

-

Chemoselective Reduction: The benzoic acid is reduced to the benzyl alcohol using Borane-Dimethyl Sulfide (BH₃·DMS). This reagent is preferred over Lithium Aluminum Hydride (LAH) for scale-up due to milder handling and better compatibility with the trifluoromethyl group (avoiding potential defluorination).

-

Nucleophilic Substitution: The alcohol is converted to the bromide using Phosphorus Tribromide (PBr₃). This method is atom-economical and avoids the triphenylphosphine oxide waste associated with the Appel reaction.

Reaction Workflow Diagram

Caption: Two-step regioselective synthesis workflow with critical safety checkpoints.

Detailed Experimental Protocols

Step 1: Reduction of Benzoic Acid to Benzyl Alcohol

Objective: Convert the carboxylic acid to the alcohol without affecting the CF₃ group.

-

Reagents:

-

Substrate: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Reagent: Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (5-8 volumes)

-

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, nitrogen inlet, and a reflux condenser connected to a gas bubbler (to monitor H₂ evolution).

-

Dissolution: Charge the flask with the Benzoic Acid substrate and anhydrous THF. Cool the solution to 0°C using an ice/water bath.

-

Addition: Transfer the BH₃·DMS solution to the addition funnel via cannula (air-sensitive!). Add dropwise to the reaction mixture over 30-60 minutes.

-

Note: Control the rate to manage H₂ evolution.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC (Acid consumption).

-

Checkpoint: If reaction is sluggish, heat to mild reflux (60°C) for 1 hour.

-

-

Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise. Caution: Vigorous H₂ evolution will occur. Continue until bubbling ceases.

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to break boron complexes) followed by Brine. Dry over Na₂SO₄ and concentrate.

-

Result: The crude benzyl alcohol is usually a white solid or viscous oil, sufficiently pure (>95%) for the next step.

Step 2: Bromination to Benzyl Bromide

Objective: Convert the alcohol to the bromide while managing lachrymatory hazards.

-

Reagents:

-

Substrate: Benzyl Alcohol intermediate (from Step 1) (1.0 equiv)

-

Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv - stoichiometrically 1/3 is needed, slight excess ensures completion)

-

Solvent: Dichloromethane (DCM) (anhydrous, 10 volumes)

-

Protocol:

-

Safety Prep: CRITICAL. Perform this entire operation in a high-efficiency fume hood. Double-glove (Nitrile over Laminate). Have a neutralizing solution (10% aqueous ammonia or saturated sodium bicarbonate) ready for spills.

-

Setup: 3-neck flask, N₂ atmosphere, addition funnel.

-

Dissolution: Dissolve the Benzyl Alcohol in DCM and cool to 0°C.

-

Addition: Add PBr₃ dropwise over 30 minutes. Maintain internal temperature <5°C.

-

Mechanistic Insight: The reaction forms a hop-P-O intermediate which is then displaced by bromide. Keeping it cold prevents elimination side reactions.

-

-

Reaction: Remove ice bath and stir at RT for 2–3 hours. Monitor by TLC (non-polar spot appears).

-

Quench: Pour the reaction mixture slowly into a stirred beaker of ice-cold saturated NaHCO₃ solution. Stir for 15 minutes to hydrolyze excess PBr₃.

-

Extraction: Separate layers. Extract aqueous layer with DCM.[1] Combine organics.

-

Wash: Wash combined organics with Brine. Dry over MgSO₄.

-

Isolation: Concentrate carefully (rotary evaporator in a hood, cold trap). The product, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide , will crystallize or remain as an oil.

-

Storage: Store at 2–8°C, protected from light.

-

Safety & Engineering Controls (Lachrymator Management)

Benzyl bromides are potent alkylating agents and lachrymators (tear gas agents). Standard lab safety is insufficient.

| Hazard | Control Measure |

| Inhalation (Lachrymator) | Closed Systems: Use rotary evaporators inside fume hoods. Do not vent pumps to the room. Scrubbers: Vent reaction exhaust through a NaOH trap. |

| Skin Contact (Corrosive) | PPE: Tyvek sleeves or lab coat, double gloves (Silver Shield/Laminate under Nitrile). First Aid: Immediate wash with soap/water; do not use alcohol (enhances absorption). |

| Spill Management | Neutralization: Do not wipe up. Cover with "Quench Solution" (5% ammonia in methanol/water) to convert bromide to the amine. |

| Waste Disposal | Segregate as "Halogenated Organic - Highly Toxic". Label clearly as "Lachrymator". |

Analytical Specifications

For the final product, the following specifications validate success:

-

Appearance: White to off-white crystalline solid (or clear oil if low MP).

-

1H NMR (CDCl₃):

- ~4.5 ppm (s, 2H, CH₂Br) - Diagnostic Peak

- ~2.3-2.4 ppm (s, 3H, Ar-CH₃)

-

Aromatic signals: ~7.0-7.6 ppm (splitting depends on F-coupling).

-

19F NMR:

-

Signal for -CF₃ (~ -62 ppm)

-

Signal for Ar-F (~ -110 to -120 ppm)

-

-

Purity (HPLC): >98% (Area %).

References

-

Sigma-Aldrich. Product Detail: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS 1323966-23-9).Link

-

Cantillo, D., et al. (2014).[2] "Continuous-flow protocol for the bromination of benzylic compounds." Journal of Organic Chemistry, 79, 223-229.[2] Link

-

Fluorochem. Safety Data Sheet: Benzyl Bromide Derivatives.Link

-

Scientific Update. (2022). "Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update - Process Chemistry.Link

-

National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward Highly Selective Glucosylation. (Discusses stability of CF3-benzyl groups). Link

Sources

Application Notes and Protocols for the Derivatization of Bioactive Molecules with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Introduction: Enhancing Analytical Detection of Bioactive Molecules

In the fields of pharmaceutical research, clinical diagnostics, and drug development, the sensitive and accurate quantification of bioactive molecules is paramount. Many of these molecules, however, possess physicochemical properties that present analytical challenges, such as low volatility, poor ionization efficiency in mass spectrometry, or weak chromophores for UV-Vis detection. Chemical derivatization is a powerful strategy to overcome these limitations. By covalently modifying the analyte with a carefully selected reagent, its analytical properties can be significantly enhanced.

This guide provides a comprehensive overview of the application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide as a versatile derivatizing agent for a wide range of bioactive molecules. The unique structural features of this reagent—a reactive benzyl bromide moiety for covalent bond formation, and fluorine atoms to enhance electrophilicity and introduce a readily detectable mass signature—make it an excellent choice for improving the analytical performance of compounds containing nucleophilic functional groups.

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful derivatization of bioactive compounds.

Physicochemical Properties and Handling of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Understanding the properties of the derivatizing agent is crucial for its effective use and for ensuring laboratory safety.

| Property | Value | Source |

| Chemical Formula | C9H7BrF4 | Inferred from structure |

| Molecular Weight | 271.05 g/mol | Inferred from structure |

| Appearance | Likely a solid or liquid | [1][2] |

| Boiling Point | Not available; expected to be relatively high | |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile, acetone, dichloromethane) | General knowledge |

| Reactivity | Highly reactive towards nucleophiles | [3] |

| Storage | Store in a cool, dry place, away from moisture and strong bases. | General laboratory practice |

Safety Precautions: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a lachrymator and is corrosive.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reaction Mechanisms and Derivatization Protocols

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is an electrophilic reagent that readily reacts with nucleophilic functional groups commonly found in bioactive molecules, such as primary and secondary amines, phenols, and thiols, via a nucleophilic substitution reaction. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the benzylic carbon, displacing the bromide ion.

Derivatization of Primary and Secondary Amines

Amines are prevalent in many bioactive molecules, including neurotransmitters, amino acids, and pharmaceuticals. Their derivatization with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide significantly improves their chromatographic behavior and detection sensitivity in mass spectrometry.[4]

Reaction Mechanism:

Figure 1: Derivatization of a primary amine.

Protocol for Amine Derivatization:

-

Sample Preparation: Dissolve the amine-containing analyte in an aprotic solvent such as acetonitrile or acetone to a final concentration of 1 mg/mL.

-

Reagent Preparation: Prepare a 10 mg/mL solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide in acetonitrile.

-

Reaction Setup:

-

To 100 µL of the analyte solution, add 100 µL of the derivatizing agent solution.

-

Add 20 µL of a suitable organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to act as a proton scavenger.

-

-

Reaction Conditions: Vortex the mixture and heat at 60°C for 30 minutes. The reaction can also be performed at room temperature for a longer duration (e.g., 2-4 hours).

-

Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by adding a small amount of a primary amine-containing reagent (e.g., glycine solution) to consume any excess derivatizing agent, if necessary.

-

Sample Analysis: The resulting solution can be directly injected into the LC-MS system or further diluted as needed.

Derivatization of Phenols

Phenolic hydroxyl groups are present in a variety of natural products and drug molecules. Derivatization with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide converts the acidic phenol into a more stable and less polar ether, which is advantageous for gas chromatography and improves ionization in mass spectrometry.[5][6]

Reaction Mechanism:

Figure 3: Derivatization of a thiol.

Protocol for Thiol Derivatization:

-

Sample Preparation: Dissolve the thiol-containing analyte in a mixture of water and a water-miscible organic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. The pH of the aqueous component should be adjusted to be slightly basic (pH 8-9) to facilitate deprotonation of the thiol.

-

Reagent Preparation: Prepare a 10 mg/mL solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide in acetonitrile.

-

Reaction Setup:

-

To 100 µL of the analyte solution, add 100 µL of the derivatizing agent solution.

-

The basic pH of the sample solution should be sufficient to catalyze the reaction. If needed, a small amount of an organic base like DIPEA can be added.

-

-

Reaction Conditions: Vortex the mixture and let it react at room temperature for 15-30 minutes.

-

Reaction Quenching: The reaction can be quenched by adding a small amount of a thiol-containing reagent (e.g., dithiothreitol) to consume excess derivatizing agent.

-

Sample Analysis: The derivatized sample can be directly analyzed by LC-MS.

Analytical Considerations and Expected Improvements

The primary goal of derivatization is to enhance the analytical detection of the target molecule. The introduction of the 2-fluoro-5-methyl-4-(trifluoromethyl)benzyl group imparts several beneficial properties.

| Analytical Technique | Expected Improvement | Rationale |

| LC-MS (ESI+) | Increased ionization efficiency and sensitivity. | The derivatized molecule has a higher molecular weight and can be more readily ionized in the positive ion mode. The trifluoromethyl group can also enhance ionization. |

| GC-MS (EI/CI) | Improved volatility and thermal stability, reduced peak tailing. | The derivatization masks polar functional groups (e.g., -NH₂, -OH, -SH), making the molecule more volatile and less prone to adsorption on the GC column. |

| HPLC-UV | Potential for enhanced UV detection. | The benzyl group introduces a chromophore, which may increase the molar absorptivity of the analyte at specific wavelengths. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no derivatization yield | Inactive reagent (hydrolyzed). | Use fresh derivatizing agent and ensure anhydrous reaction conditions. |

| Incorrect pH or insufficient base. | Optimize the amount and type of base used. Ensure the pH is appropriate for the functional group being derivatized. | |

| Steric hindrance around the functional group. | Increase reaction temperature and/or time. Consider a different derivatization strategy. | |

| Presence of multiple reaction products | Side reactions or over-derivatization (e.g., on di-functional molecules). | Optimize the stoichiometry of the reagents. Use milder reaction conditions. |

| Degradation of the analyte or derivative. | Ensure the reaction conditions are not too harsh for the analyte. Check the stability of the derivative. | |

| Excess derivatizing agent interfering with analysis | Too much reagent used. | Optimize the amount of derivatizing agent. Quench the reaction to consume excess reagent. |

| Hydrolysis of the reagent. | Prepare the reagent solution fresh before use. |

Conclusion

Derivatization with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a robust and versatile technique for enhancing the analytical detection of a wide range of bioactive molecules. By following the protocols and considering the principles outlined in these application notes, researchers can significantly improve the sensitivity, selectivity, and overall quality of their analytical data. The unique properties of this reagent make it a valuable tool in the modern analytical laboratory, facilitating advancements in drug discovery, metabolomics, and clinical research.

References

-

Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. PubMed. [Link]

-

Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate. [Link]

-

Derivatization of thiol-containing compounds. PubMed. [Link]

-

A fluorine-thiol displacement reaction as a peptide stapling platform. Nature. [Link]

-

Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals. ScienceDirect. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Fluoro-5-(trifluoromethyl)benzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to improve yield in reactions with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Welcome to the Technical Support Center for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide. As a Senior Application Scientist, I have developed this comprehensive guide to assist you in optimizing your reactions and troubleshooting common issues encountered when working with this versatile, yet challenging, reagent. The unique substitution pattern of this molecule—featuring both electron-donating (methyl) and strongly electron-withdrawing (fluoro, trifluoromethyl) groups—presents specific considerations for achieving high yields and purity.

This guide is structured in a question-and-answer format to directly address the practical challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide?

A1: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a highly reactive electrophile, primarily used in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, and the carbon atom of the CH₂Br group is the electrophilic center. The reactivity of this compound is modulated by the electronic effects of the aromatic substituents:

-

Electron-Withdrawing Groups (EWG): The fluoro and trifluoromethyl groups are strong EWGs. They destabilize the formation of a benzylic carbocation, which would be an intermediate in an Sₙ1-type mechanism.[1] This suggests that a pure Sₙ1 pathway is less likely.

-

Electron-Donating Group (EDG): The methyl group is an EDG, which partially counteracts the effect of the EWGs.

-

Steric Hindrance: The ortho-fluoro group can introduce some steric hindrance around the reaction center, which might slightly decrease the rate of an Sₙ2 reaction.[2][3][4]

Given these factors, reactions with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide will likely proceed through an Sₙ2 or a borderline Sₙ1/Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature. For practical purposes, assuming an Sₙ2-like pathway is a good starting point for reaction optimization.

Q2: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. Here is a troubleshooting guide to help you identify and address the issue:

| Potential Cause | Explanation | Recommended Solution |

| Insufficient Nucleophile Reactivity | The chosen nucleophile may not be strong enough to efficiently displace the bromide. | - Use a stronger nucleophile if possible.- If using a weak nucleophile, consider using a polar aprotic solvent (e.g., DMF, DMSO) to enhance its nucleophilicity. |

| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Select a solvent in which all reactants are soluble.- Consider gentle heating to improve solubility, but monitor for side reactions. |

| Side Reactions | Hydrolysis of the benzyl bromide or elimination reactions can compete with the desired substitution. | - Ensure all reagents and solvents are anhydrous.- Use a non-nucleophilic base if a base is required.- Keep the reaction temperature as low as possible to minimize elimination. |

| Steric Hindrance | The ortho-fluoro group and the nucleophile itself may be sterically bulky, slowing down the reaction. | - Increase the reaction time.- Gently increase the temperature, monitoring for byproducts.- Consider a less sterically hindered nucleophile if possible. |

| Incomplete Reaction | The reaction may not have reached completion. | - Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time if necessary. |

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?

A3: The most common side reactions with benzyl bromides are hydrolysis and elimination.

-

Hydrolysis: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide can react with water to form the corresponding benzyl alcohol. This is often the primary cause of impurity if the reaction is not performed under anhydrous conditions.

-

Prevention: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Elimination (E2): If a strong, sterically hindered base is used, it can abstract a proton from the benzylic carbon, leading to the formation of a stilbene derivative, especially at elevated temperatures.

-

Prevention: Use a weak, non-nucleophilic base if a base is required. Avoid high reaction temperatures.

-

-

Over-alkylation: If the nucleophile can be alkylated multiple times (e.g., primary amines), you may see di- or tri-alkylation products.

-

Prevention: Use a large excess of the nucleophile.

-

Below is a decision-making workflow to help you troubleshoot byproduct formation:

Caption: Troubleshooting workflow for byproduct formation.

Troubleshooting Guides

Guide 1: Optimizing a General Nucleophilic Substitution Reaction

This guide provides a systematic approach to optimizing your reaction conditions.

Step 1: Reagent and Solvent Purity

-

Action: Ensure your 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is of high purity and stored under anhydrous conditions. Use freshly distilled or anhydrous grade solvents.

-

Rationale: Impurities and water can lead to side reactions and lower yields.

Step 2: Choice of Solvent

-

Action: Start with a polar aprotic solvent such as acetonitrile or DMF.

-

Rationale: These solvents are known to accelerate Sₙ2 reactions.[5]

Step 3: Choice of Base (if required)

-

Action: If your nucleophile requires deprotonation, use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

-

Rationale: Strong, bulky bases can promote elimination side reactions.

Step 4: Reaction Temperature

-

Action: Begin your reaction at room temperature. If the reaction is slow, gradually increase the temperature in 10-15°C increments, monitoring for byproduct formation by TLC or LC-MS.

-

Rationale: Higher temperatures can increase the rate of both the desired reaction and undesired side reactions. Finding the optimal temperature is key.

Step 5: Use of a Phase Transfer Catalyst (for biphasic reactions)

-

Action: If your nucleophile is in an aqueous or solid phase, consider adding a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[6][7]

-

Rationale: A PTC facilitates the transfer of the nucleophile into the organic phase where the reaction occurs, often leading to significantly higher yields and faster reaction times.[6][7]

Guide 2: Purification of the Final Product

Fluorinated compounds can sometimes be challenging to purify due to their unique polarity and volatility.

Step 1: Work-up

-

Action: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

-

Rationale: A proper work-up is crucial to remove inorganic salts and highly polar impurities.

Step 2: Chromatography

-

Action: Use column chromatography on silica gel for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is generally effective.

-

Rationale: The fluorine and trifluoromethyl groups can alter the polarity of the molecule. A gradient elution allows for better separation of the product from closely related impurities.

Step 3: Recrystallization

-

Action: If the product is a solid, recrystallization can be an excellent final purification step.

-

Rationale: Recrystallization is highly effective at removing small amounts of impurities, leading to a product with high purity.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for a typical Sₙ2 reaction.

-

To a stirred solution of the nucleophile (1.2 equivalents) in anhydrous DMF (5 mL per mmol of benzyl bromide) under a nitrogen atmosphere, add a suitable base (e.g., K₂CO₃, 1.5 equivalents) if necessary.

-

Add a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous DMF (2 mL per mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

If the reaction is slow, heat the mixture to 40-60°C and continue to monitor.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Nucleophile in a Biphasic System using a Phase Transfer Catalyst

-

To a vigorously stirred mixture of the nucleophile (1.5 equivalents) in water and a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in toluene, add a phase transfer catalyst (e.g., TBAB, 0.1 equivalents).

-

Heat the mixture to 50-70°C and stir vigorously for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and separate the layers.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for reactions with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide.

References

-

Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19383-19389. [Link]

-

Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

-

eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]

- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 7. nbinno.com [nbinno.com]

Technical Support Center: Purification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

[1]

Case Reference: CAS 220239-69-0 | Compound Class: Poly-functionalized Benzyl Halides Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide , a high-value pharmacophore intermediate.[1] This compound presents a "perfect storm" of purification challenges: it is an electron-deficient benzyl halide prone to hydrolysis, a potent lachrymator, and difficult to separate from its gem-dibromo side product.[1]

This guide moves beyond standard textbook advice, offering field-tested protocols to stabilize, purify, and handle this sensitive electrophile.

Part 1: Troubleshooting & FAQs

Issue 1: "My product decomposes or streaks during Flash Chromatography."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~5-6).[1] Benzyl bromides, especially those with electron-withdrawing groups like -CF3, are susceptible to degradation on acidic stationary phases.[1] The Lewis acid sites on silica can catalyze the elimination of HBr (forming styrenes) or hydrolysis (forming benzyl alcohols).

The Solution: Neutralize the Stationary Phase Do not use untreated silica. You must buffer the column to a neutral pH to prevent on-column degradation.[1]

Protocol A: Preparation of Neutralized Silica Gel

-

Slurry Method (Recommended):

-

Prepare your eluent system (e.g., Hexanes/Ethyl Acetate).[1][2]

-

Add 1-2% Triethylamine (Et3N) to the solvent system used to pack the column.[1]

-

Flush the column with 2-3 column volumes (CV) of this Et3N-spiked solvent.[1]

-

Critical Step: Switch to your standard eluent (without Et3N) and flush for 1 CV before loading your sample.[1] This leaves the silica deactivated but prevents Et3N from co-eluting with your product.

-

-

Solid Phase Alternative:

-

If the compound is extremely labile, switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and often provides better recovery for benzyl halides.[1]

-

Issue 2: "I cannot separate the mono-bromide from the di-bromide impurity."

Diagnosis: The "Selectivity" Problem. In the Wohl-Ziegler reaction (radical bromination of the toluene precursor), over-bromination is a statistical inevitability. The gem-dibromide (benzal bromide) byproduct often has an Rf value nearly identical to the desired benzyl bromide product on silica.[1]

The Solution: Thermodynamic Separation (Crystallization) Chromatography is often inefficient here. Separation based on lattice energy (crystallization) is superior to separation based on polarity.[1]

Protocol B: Fractional Crystallization Strategy

-

Solvent System: Hexanes (Anti-solvent) and Dichloromethane (DCM) or Toluene (Solvent).

-

Procedure:

-

Dissolve the crude mixture in the minimum amount of warm DCM.

-

Slowly add Hexanes until slight turbidity is observed.

-

Cool slowly to room temperature, then to -20°C.

-

The Trick: The gem-dibromide impurity usually disrupts crystal packing. The desired mono-bromide often crystallizes out first (or purer), while the di-bromide and unreacted toluene remain in the mother liquor.[1]

-

Validation: Check the supernatant vs. the crystals by 1H NMR. Look for the benzylic proton shifts (Mono-Br ~4.5 ppm vs Di-Br ~6.6 ppm).[1]

-

Issue 3: "My NMR shows a growing 'impurity' peak at 4.7 ppm over time."

Diagnosis: Hydrolysis (Moisture Sensitivity). The -CF3 and -F substituents pull electron density, making the benzylic carbon highly electrophilic.[1] Exposure to atmospheric moisture converts the bromide to the benzyl alcohol (Ar-CH2-OH) and releases HBr, which autocatalyzes further decomposition.[1]

The Solution: The "Dry-Dry" Workflow [1]

-

Workup: Avoid aqueous washes if possible.[1] Instead of washing with water/brine, filter the reaction mixture through a pad of Celite (to remove succinimide) and concentrate.

-

Storage: Store under Argon/Nitrogen at -20°C. Add a stabilizer like Copper turnings or Silver wool in the vial to scavenge free bromide ions if long-term storage is required.[1]

Part 2: Data & Visualization

Purification Decision Matrix

Before choosing a method, assess the physical state and impurity profile of your crude material.[2]

Figure 1: Decision tree for selecting the optimal purification method based on physical state and impurity profile.

Reference Data: Diagnostic NMR & Properties

Use this table to track purification progress. The Fluorine coupling will split proton signals, creating distinct patterns.

| Component | 1H NMR Signal (Benzylic) | Multiplicity (J-coupling) | Rf (10% EtOAc/Hex) |

| Product (Mono-Br) | ~ 4.50 - 4.60 ppm | Doublet (d) ( | 0.45 |

| Starting Material (Toluene) | ~ 2.35 ppm (Methyl) | Singlet/Doublet | 0.80 |

| Impurity (Gem-Dibromide) | ~ 6.60 - 6.70 ppm | Singlet (Broad) | 0.48 (Tricky!)[1] |

| Impurity (Alcohol) | ~ 4.75 ppm | Doublet | 0.15 |

Note: Chemical shifts are estimated based on substituent effects.[1] The 2-Fluoro group often causes long-range coupling to the benzylic protons.[1]

Part 3: Safety Protocol (Lachrymator Handling)

WARNING: This compound is a severe lachrymator (tear gas agent). It attacks mucous membranes instantly.[1]

-

Glassware Decontamination:

-

Do NOT remove dirty glassware from the hood immediately.

-

Soak all flasks, spatulas, and syringes in a bath of 10% Ammonium Hydroxide (NH4OH) in Ethanol for 1 hour.

-

Chemistry: The ammonia reacts with the benzyl bromide to form the benzyl amine salt, which is non-volatile and non-lachrymatory.

-

-

Spill Management:

-

Cover spills immediately with solid Sodium Carbonate or absorbent pads.[1]

-

Treat the area with the dilute Ammonia/Ethanol solution described above before wiping.

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for handling benzyl halides and silica neutralization).

-

Common Organic Chemistry. Benzyl Bromide: Properties and Safety. (General handling of lachrymators and reaction conditions).[2][3][4]

-

Podgoršek, A. et al. Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide.[1] Helvetica Chimica Acta, 2009.[1][4] (Mechanistic insights into radical bromination selectivity).

-